cis-3-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
Overview
Description
cis-3-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid: is a chiral compound with the molecular formula C15H18O3 and a molecular weight of 246.31 g/mol It is characterized by the presence of a cyclopentane ring substituted with a 3,4-dimethylbenzoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with 3,4-dimethylbenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of more efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzoyl ring, leading to the formation of carboxylic acids.
Reduction: Reduction of the carbonyl group in the benzoyl moiety can yield the corresponding alcohol.
Substitution: The compound can participate in substitution reactions, especially at the benzoyl ring, where electrophilic aromatic substitution can introduce various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups on the benzoyl ring.
Scientific Research Applications
Chemistry: In chemistry, cis-3-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms .
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of cis-3-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is not well-studied. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can influence the compound’s reactivity and its potential biological activity.
Comparison with Similar Compounds
- trans-3-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
- cis-3-(3,4-Dimethylphenyl)cyclopentane-1-carboxylic acid
Comparison: cis-3-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both a benzoyl and a carboxylic acid group.
Properties
IUPAC Name |
(1R,3S)-3-(3,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-9-3-4-11(7-10(9)2)14(16)12-5-6-13(8-12)15(17)18/h3-4,7,12-13H,5-6,8H2,1-2H3,(H,17,18)/t12-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAPPOMPFRZHTN-QWHCGFSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2CCC(C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)[C@H]2CC[C@H](C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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